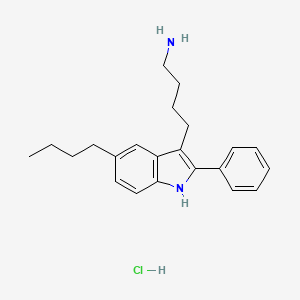
N-Benzyl-1,2,3-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine typically involves the reaction of benzyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . Another method involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,2,3-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,2,3-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Materials Science: Thiadiazole derivatives are known for their applications in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: This compound is structurally similar and can be used as a precursor in the synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Another similar compound that has been studied for its potential as a STAT3 inhibitor for cancer treatment.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H9N3S |
|---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
N-benzylthiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-7-11-12-13-9/h1-5,7,10H,6H2 |
InChI-Schlüssel |
UZPFCLOSBRTZKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)


![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
![2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)

![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)

